Ganefromycin

antibacterial susceptibility MIC determination Gram-positive anaerobes

Ganefromycin (INN; also designated phenelfamycin E / LL-E19020α) is a polyketide antibiotic belonging to the elfamycin family, produced by fermentation of Streptomyces lydicus ssp. tanzanius NRRL 18036.

Molecular Formula C130H190N2O42
Molecular Weight 2452.9 g/mol
Cat. No. B10859720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanefromycin
Molecular FormulaC130H190N2O42
Molecular Weight2452.9 g/mol
Structural Identifiers
SMILESCC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)OC(=O)CC6=CC=CC=C6)O)(C)C.CC=CC=CC1C(C(C(C(O1)(C(COC2CC(C(C(O2)C)OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)O)OC)OC)OC)C(=O)NCC=CC=C(C)C(C(C)C5CC(C(O5)C=CC=CC=CC(=O)O)O)OC)O)O)OC(=O)CC6=CC=CC=C6)(C)C
InChIInChI=1S/2C65H95NO21/c1-13-14-18-29-51-64(7,8)62(84-53(70)32-43-26-19-17-20-27-43)61(72)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55;1-13-14-18-29-51-64(7,8)61(72)62(84-53(70)32-43-26-19-17-20-27-43)65(74,87-51)44(63(73)66-31-24-23-25-38(2)58(78-12)39(3)47-33-45(67)46(83-47)28-21-15-16-22-30-52(68)69)37-79-54-35-49(76-10)59(41(5)81-54)86-56-36-50(77-11)60(42(6)82-56)85-55-34-48(75-9)57(71)40(4)80-55/h2*13-30,39-42,44-51,54-62,67,71-72,74H,31-37H2,1-12H3,(H,66,73)(H,68,69)/b2*14-13-,16-15+,24-23+,28-21+,29-18+,30-22+,38-25+/t39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61-,62+,65-;39?,40-,41-,42-,44?,45-,46-,47-,48-,49-,50+,51+,54+,55-,56+,57+,58?,59+,60-,61+,62-,65-/m11/s1
InChIKeyOITXQULUNSCKPV-GQHWWOMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganefromycin (Phenelfamycin E) Procurement Guide: A Narrow-Spectrum Elfamycin Polyketide for Livestock Performance Enhancement Research


Ganefromycin (INN; also designated phenelfamycin E / LL-E19020α) is a polyketide antibiotic belonging to the elfamycin family, produced by fermentation of Streptomyces lydicus ssp. tanzanius NRRL 18036 [1]. It was originally isolated and characterized as part of the LL-E19020 antibiotic complex and exhibits a remarkably narrow antibacterial spectrum confined primarily to Streptococcus species and select Gram-positive anaerobes including Clostridium difficile [2]. Ganefromycin α (C₆₅H₉₅NO₂₁, MW 1226.46 Da) possesses a structurally distinctive trisaccharide moiety whose full configuration was solved by X-ray crystallography and exciton-coupled circular dichroism, distinguishing it from all other elfamycin congeners [3]. The compound was specifically developed for commercial application as a performance enhancement agent in livestock, with demonstrated body weight increases in poultry upon dietary administration [2].

Why Procurement Cannot Substitute Ganefromycin with Generic Elfamycins Such as Efrotomycin or Aurodox


Elfamycin-class antibiotics share a common target—elongation factor Tu (EF-Tu)—but diverge markedly in structural architecture, antibacterial spectrum, and species-specific growth-promotion efficacy. Ganefromycin α carries a unique trisaccharide appendage absent in kirromycin, aurodox, and efrotomycin, while also undergoing a characteristic base-catalyzed α/β isomerization via 1,2-acyl migration that is not observed in other elfamycins [1]. Critically, ganefromycin's antibacterial spectrum is exceptionally narrow—effectively limited to Streptococcus spp. and certain clostridia—whereas efrotomycin exhibits broader activity against Moraxella, Pasteurella, Yersinia, and Haemophilus species [2][3]. Direct substitution with efrotomycin or aurodox in feed-additive studies would therefore introduce a different spectrum of antibacterial pressure on the gut microbiome, confounding experimental interpretation and invalidating cross-study comparisons of performance outcomes. The quantitative differentiation evidence below establishes the specific parameters by which ganefromycin is non-fungible with its closest structural analogs.

Ganefromycin Differential Evidence Guide: Quantitative Head-to-Head and Cross-Study Data Against Comparator Elfamycins


Gram-Positive Antibacterial MIC Panel: Ganefromycin vs. Efrotomycin Spectrum Comparison

Ganefromycin (phenelfamycin E) exhibits a quantifiably narrower antibacterial spectrum than efrotomycin. Against five clinically relevant Gram-positive species, ganefromycin MICs range from 0.12 to 16 μg/ml while showing no activity against a panel of seven Gram-negative organisms (MIC >128 μg/ml) [1]. In contrast, efrotomycin is reported to be active against a broader panel including Moraxella, Pasteurella, Yersinia, Haemophilus, Streptococcus, and Corynebacterium genera, and displays an MIC50 of 0.125 μg/ml and MIC90 of 0.25 μg/ml specifically against C. difficile [2][3]. The approximately 16-fold difference in C. difficile MIC between ganefromycin (4 μg/ml) and efrotomycin (MIC50 0.125 μg/ml) is a cross-study observation that reflects genuine spectrum divergence rather than assay artifact.

antibacterial susceptibility MIC determination Gram-positive anaerobes

Livestock Growth-Promotion Efficacy: Ganefromycin in Poultry vs. Efrotomycin in Swine

Ganefromycin (LL-E19020α) has demonstrated growth-promoting activity in chickens when administered in feed at concentrations of 1.0–200 g per ton of feed [1]. In a separate species context for elfamycin-class validation, efrotomycin fed to swine at 2–16 ppm produced a 5.9–8.9% improvement in weight gain (P <0.01) and a 1.7–4.0% improvement in feed efficiency (gain/feed; P <0.01) over unmedicated controls across six multi-site studies involving 700 pigs [2]. While direct cross-compound comparison in a single animal model is not available, the patent-established poultry dosage range for ganefromycin and the swine performance quantification for efrotomycin provide procurement-relevant benchmarking for two distinct livestock applications: poultry-focused programs should prioritize ganefromycin, whereas efrotomycin data are anchored in swine models.

growth promotion feed efficiency animal nutrition

Unique Trisaccharide Architecture vs. Monosaccharide Phenelfamycin A: Structural Basis for Differential Pharmacokinetics

The full three-dimensional structure of ganefromycin α was determined by single-crystal X-ray diffraction analysis of its trisaccharide triacetate derivative, revealing a linear trisaccharide chain composed of three 2,6-dideoxy-3-O-methylhexose units [1]. The absolute configuration of all 10 stereogenic centers was independently assigned as 8S, 9S, 11R, 12S, 13S, 21S, 22R, 23R, 24R, and 26S via NOE and exciton-coupled circular dichroism [2]. In contrast, the comparator phenelfamycin A (a related elfamycin from Streptomyces violaceoniger) carries only a single monosaccharide moiety (MW 938.12 Da vs. ganefromycin α MW 1226.46 Da) . This structural difference of approximately 288 Da—corresponding to two additional deoxy-sugar residues—has pharmacokinetic implications: after oral administration to hamsters, phenelfamycin A was detected in caecal contents but not in blood, suggesting minimal systemic absorption that may be modulated by saccharide chain length [3].

structural biology X-ray crystallography trisaccharide glycosylation

Base-Catalyzed α/β Isomerization: A Chemical Behavior Not Observed in Kirromycin or Aurodox

Under mildly basic conditions, ganefromycins α (1) and β (2) undergo a reversible interconversion via 1,2-acyl migration, a reaction unique within the elfamycin antibiotic class [1]. This isomerism occurs at C-21 and has been mechanistically characterized: base-catalyzed elimination of the trisaccharide forms a transient α,β-unsaturated carbonyl, followed by Michael addition of ammonia and intramolecular transacylation. The C-21 epimers ganefromycin ε and ε1 are isomeric deoxygenated precursors of the parent α/β pair [1]. In contrast, kirromycin (mocimycin) and aurodox—which share the EF-Tu inhibitory mechanism but lack the trisaccharide—do not exhibit this isomerization behavior [2]. This differential chemical reactivity is directly relevant to purification, formulation, and storage conditions: ganefromycin requires pH-controlled handling to prevent unintended α↔β conversion, whereas kirromycin and aurodox are chemically stable under the same conditions.

chemical stability isomerization 1,2-acyl migration

In Vivo Survival Benefit in Lethal S. pyogenes Mouse Model: Dose-Dependent Efficacy of Ganefromycin α

Ganefromycin α (phenelfamycin E) administered at 4–64 mg/kg produced a dose-dependent increase in survival in a mouse model of lethal S. pyogenes infection . This in vivo protective effect is consistent with the compound's potent in vitro activity against β-hemolytic Streptococcus (MIC 0.12–1 μg/ml) and S. pneumoniae (MIC 0.25–2 μg/ml) . The 16-fold dose range (4 to 64 mg/kg) generating incremental survival establishes a therapeutic window that can be benchmarked against comparator data. While efrotomycin in vivo infection model data are limited to C. perfringens necrotic enteritis in poultry and not directly comparable, the S. pyogenes model is a well-validated proxy for Streptococcal pathogenesis that is specifically matched to ganefromycin's narrow antimicrobial spectrum.

in vivo efficacy Streptococcus pyogenes animal infection model

Post-PKS Biosynthetic Tailoring: C23- and C21a-Hydroxylation Plus C13a-O-Methylation Distinguish Ganefromycin α from Other Elfamycins

Investigation of the ganefromycin α biosynthetic pathway using blocked mutants of S. lydicus ssp. tanzanius identified a series of late-stage tailoring steps not described in the biosynthesis of kirromycin, aurodox, or efrotomycin: (i) C23-hydroxylation, (ii) C13a-O-methylation, (iii) C21a-hydroxylation, and (iv) C21a-O-glycosylation with the trisaccharide chain [1]. Secretor mutants blocked at specific steps accumulated intermediates 1–7 and 9–15, enabling pathway reconstruction. This contrasts with the kirromycin biosynthetic cluster, which encodes a different set of post-PKS modifications and lacks the glycosyltransferase required for trisaccharide attachment [2]. The C21a-O-glycosylation step is particularly significant because it installs the trisaccharide that is both the structural hallmark of ganefromycin and the source of its base-catalyzed isomerization liability.

biosynthetic pathway blocked mutants polyketide tailoring

Ganefromycin: Definitive Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Poultry Growth-Promotion Feed-Additive Studies Requiring Streptococcus-Selective Antibacterial Pressure

For research programs evaluating growth-promoting feed additives in broiler chickens, ganefromycin (LL-E19020α) is the appropriate elfamycin selection. Its effective poultry feed inclusion range of 1.0–200 g/ton is patent-established [1], and its antibacterial spectrum is effectively confined to Streptococcus species and select Gram-positive anaerobes, with no activity against a panel of seven Gram-negative organisms (MIC >128 μg/ml) [2]. This narrow spectrum minimizes collateral perturbation of the Gram-negative gut microbiome, a key advantage for studies aiming to dissect mechanism of growth promotion. In contrast, efrotomycin—the nearest alternative elfamycin growth promoter—has documented broader Gram-negative activity and its quantitative efficacy data (5.9–8.9% weight gain improvement) derive exclusively from swine models, not poultry [3].

Structural Biology and Medicinal Chemistry of Elfamycin Trisaccharide Glycosylation

Ganefromycin α is the only elfamycin antibiotic for which the full trisaccharide structure has been solved by single-crystal X-ray diffraction and the complete stereochemical assignment (10 chiral centers) confirmed by exciton-coupled circular dichroism [1]. This makes it the reference compound for studies investigating the role of saccharide chain length in EF-Tu binding, gut absorption, and species-specific antibacterial selectivity. Researchers comparing ganefromycin (trisaccharide, MW 1226.46 Da) with phenelfamycin A (monosaccharide, MW 938.12 Da) can directly interrogate the contribution of the two additional deoxy-sugar residues to pharmacokinetic parameters such as systemic absorption, as phenelfamycin A has been shown to remain confined to the gut lumen after oral dosing [2].

Chemical Stability and Formulation Development Under pH-Controlled Conditions

Ganefromycin's unique base-catalyzed α/β isomerization at C-21 via 1,2-acyl migration [1] makes it an ideal model compound for stability studies of ester-containing macrolide/polyketide antibiotics. Any formulation development, chromatographic purification, or long-term storage protocol for ganefromycin must incorporate pH monitoring and control (target pH <8) to prevent unintended interconversion between the α and β forms, which may exhibit differential bioactivity. This chemical behavior is absent in kirromycin, aurodox, and efrotomycin, meaning standard elfamycin handling protocols cannot be directly adopted [2]. Procurement specifications should include purity with defined α:β ratio by HPLC.

Streptococcus pyogenes Infection Model for Elfamycin In Vivo Proof-of-Concept

Ganefromycin α has demonstrated dose-dependent survival benefit in the mouse lethal S. pyogenes infection model across a 4–64 mg/kg dose range [1], establishing this model as the most directly validated in vivo efficacy system for ganefromycin. This application scenario is specifically relevant for researchers investigating elfamycin-class antibiotics against Streptococcal infections, as ganefromycin's in vitro MIC against β-hemolytic Streptococcus (0.12–1 μg/ml) [2] translates to in vivo protection in the same pathogen species. The S. pyogenes model is distinct from the C. difficile hamster colitis model used for phenelfamycin A evaluation [3], and compound selection should be matched to the target pathogen of interest.

Quote Request

Request a Quote for Ganefromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.